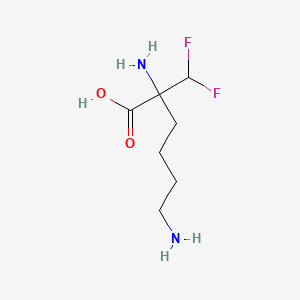

2-(Difluoromethyl)lysine

Description

Overview of Halogenated Amino Acids in Biological Systems

Halogenated amino acids are compounds where one or more hydrogen atoms in an amino acid structure have been replaced by a halogen, such as fluorine, chlorine, bromine, or iodine. While rare compared to their non-halogenated counterparts, they are not entirely absent from nature. Organisms, particularly marine invertebrates and certain bacteria, are known to produce amino acids with unusual functional groups through unique biosynthetic pathways. nih.govspringernature.com For instance, the soil bacteria Streptomyces cattleya produces the fluorine-containing amino acid 4-fluoro-L-threonine. Another example involves a radical halogenation of L-lysine by an αKG/Fe-dependent enzyme to form 4-Cl-L-lysine as part of a biosynthetic pathway. springernature.com

The introduction of halogen atoms into the side chains of amino acids is a powerful method for modifying the physico-chemical and structural properties of polypeptides. nih.govnih.gov These modifications can influence protein folding, conformation, and interactions with ligands or receptors. nih.gov Halogenation can affect the structure and dynamics of these processes due to the specific properties of the halogen atoms involved. nih.gov In biological systems, reactive halogen species like hypochlorous acid (HOCl), formed by enzymes such as myeloperoxidase, can react with amino acids like lysine (B10760008), arginine, and tryptophan, leading to chlorinated derivatives. mdpi.com This highlights a natural mechanism by which halogenation of amino acids can occur post-translationally, potentially altering protein function. mdpi.com

Importance of Fluorine in Modulating Amino Acid Reactivity and Biological Activity

Among the halogens, fluorine holds a unique position in medicinal chemistry and protein science for its ability to modulate the properties of amino acids and, by extension, peptides and proteins. nih.govwalshmedicalmedia.com Its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond impart distinct characteristics to the molecule it is incorporated into. walshmedicalmedia.com

The introduction of fluorine can significantly alter an amino acid's properties in several ways:

Stability and Conformation: Fluorination can enhance the thermal and chemical stability of peptides. It can be used to control the conformations of individual amino acid side chains, which has been notably demonstrated with proline analogs. nih.gov By replacing hydrogen with fluorine, chemists can create more stable protein folds. walshmedicalmedia.com

Reactivity and pKa: The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of nearby functional groups. mdpi.com For instance, in α-fluoroalkyl-α-amino acids, the proximity of fluorine atoms decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid group. mdpi.com This modulation of pKa is a crucial tool in the design of peptidomimetics. enamine.net

Biological Activity and Interactions: Incorporating fluorinated amino acids can enhance the biological and pharmacological activity of peptides. The polar C-F bond can introduce beneficial dipolar interactions within a protein's binding site. nih.gov Furthermore, fluorination can alter hydrophobicity and membrane permeability, which are key pharmacokinetic properties. nih.govnumberanalytics.com These modified amino acids are valuable tools for studying enzyme kinetics, protein-protein interactions, and ligand-receptor binding. walshmedicalmedia.com

Due to these unique attributes, fluorinated amino acids are pivotal in medicinal and agricultural chemistry and are increasingly used to develop novel therapeutic agents, including antibiotics and antivirals. nih.govnumberanalytics.com

| Property | Effect of Fluorination | Biochemical Significance | Reference |

|---|---|---|---|

| Stability | Increases thermal and metabolic stability. | Enhances shelf-life and in vivo persistence of peptide-based drugs. | walshmedicalmedia.com |

| Conformation | Influences side-chain and backbone torsion angles, promoting specific secondary structures. | Allows for the rational design of peptides with defined shapes and functions. | nih.gov |

| Acidity (pKa) | Lowers the pKa of nearby acidic protons and raises the pKa of nearby basic groups due to inductive effects. | Alters ionization state at physiological pH, affecting receptor binding and catalysis. | mdpi.comenamine.net |

| Lipophilicity | Generally increases lipophilicity. | Can improve membrane permeability and bioavailability. | nih.gov |

| Binding Interactions | Can form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole). | Optimizes binding affinity and selectivity for biological targets. | nih.gov |

Historical Context of 2-(Difluoromethyl)lysine (B1227843) Discovery and Initial Characterization

This compound, also known as α-difluoromethyllysine (DFML), is a synthetic α-amino acid analog. google.com It is structurally defined as lysine where a difluoromethyl group is attached to the alpha-carbon. ebi.ac.uk The development of α-halogenomethyl analogues of α-amino acids was driven by the goal of creating enzyme-activated, irreversible inhibitors of the corresponding α-amino acid decarboxylases. google.com

The synthesis of DL-α-difluoromethyl-lysine (DFML) was described as part of research into these inhibitors. google.com Initial characterization focused on its potent and specific inhibitory effects on lysine decarboxylase, an enzyme that converts lysine to cadaverine (B124047). google.com Early studies demonstrated that concentrations of DFML between 0.1 to 1 mM could completely inhibit the lysine decarboxylase activity in bacteria such as Mycoplasma dispar and Selenomonas ruminantium. google.com A kinetic study on the purified lysine decarboxylase from S. ruminantium further confirmed its role as an inhibitor of this enzyme. nih.gov The mechanism of action involves the formation of a Schiff base between the amino group of the inhibitor and the enzyme's pyridoxal (B1214274) phosphate (B84403) cofactor. google.com This specificity was highlighted by the observation that related analogs, DFMO (difluoromethylornithine) and DFMR (difluoromethylarginine), had no effect on lysine decarboxylase activity. google.com

| Property | Value | Reference |

|---|---|---|

| PubChem CID | 3080919 | nih.gov |

| Molecular Formula | C7H14F2N2O2 | nih.gov |

| Molecular Weight | 196.20 g/mol | nih.gov |

| IUPAC Name | (2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid | nih.gov |

| Synonyms | DFML, alpha-difluoromethyllysine | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14F2N2O2 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2,6-diamino-2-(difluoromethyl)hexanoic acid |

InChI |

InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13) |

InChI Key |

WNICGTIQUHHISW-UHFFFAOYSA-N |

SMILES |

C(CCN)CC(C(F)F)(C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(F)F)(C(=O)O)N |

Synonyms |

2-(difluoromethyl)lysine alpha-difluoromethyllysine |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl Lysine and Its Analogues

Stereoselective Synthesis of 2-(Difluoromethyl)lysine (B1227843) Enantiomers

Achieving control over the stereochemistry at the α-carbon is paramount in the synthesis of biologically active amino acids. For this compound, this is accomplished primarily through chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govcas.cn After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. cas.cn This strategy has been widely applied in the synthesis of non-proteinogenic amino acids. jst.go.jpresearchgate.netresearchgate.net

One common class of chiral auxiliaries used for the asymmetric synthesis of α-amino acids are oxazolidinones, popularized by David A. Evans. nih.govresearchgate.net In a potential application to this compound, a chiral oxazolidinone derived from a readily available amino alcohol would be acylated with a protected lysine (B10760008) backbone. The resulting N-acyl oxazolidinone can then undergo diastereoselective enolate formation followed by an electrophilic difluoromethylation reaction. However, direct electrophilic difluoromethylation is challenging. A more common strategy involves the alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary with a suitable electrophile.

Another approach involves the use of N-sulfinylimines, such as Davis' chiral sulfinyl auxiliary. acs.org Enantiopure N-sulfinylimines can act as effective chiral imine equivalents. acs.org A potential route to this compound would involve the high-temperature Reformatsky-type addition of a zinc reagent derived from an ethyl bromodifluoroacetate to a chiral N-sulfinylimine precursor of lysine. This method has proven effective for the synthesis of other α,α-difluoro-β-amino acids, achieving high chemical and stereochemical yields. acs.org

The general principle of these methods relies on the steric hindrance provided by the chiral auxiliary, which directs the approach of the incoming reagent from the less hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary then furnishes the desired enantiomer of this compound.

Asymmetric Catalysis in Difluoromethylated Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This strategy is increasingly employed for the synthesis of fluorinated amino acids. mdpi.comnih.gov

Copper-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral difluoromethylated amino acids. acs.org One notable method involves the copper-catalyzed asymmetric difluoromethylation of amino acid Schiff bases using a difluorocarbene source. acs.org For the synthesis of this compound, a Schiff base derived from a protected lysine ester could be subjected to a copper catalyst ligated with a chiral ligand. The in-situ generated difluorocarbene would then add to the imine, creating the α-difluoromethylated stereocenter with high enantioselectivity.

Another strategy involves the catalytic asymmetric hydrogenation of α-enamides. While not a direct difluoromethylation, this method can be used to set the stereocenter of a precursor that is later difluoromethylated. Highly enantioselective hydrogenation of α-enamides derived from a protected dehydro-lysine precursor could be achieved using chiral rhodium or iridium catalysts. acs.org

Furthermore, photo-induced reactions are gaining traction. For instance, a visible-light-mediated, triple-catalysis system involving photoredox, nickel, and hydrogen atom transfer (HAT) catalysis has been used for the C(sp³)–H alkylation of lysine derivatives. mdpi.com A similar photocatalytic approach could potentially be adapted for a difluoromethylation reaction.

The table below summarizes the key aspects of these asymmetric catalytic approaches.

| Catalytic System | Substrate Type | Key Transformation | Potential for this compound |

| Copper/Chiral Ligand | Lysine Schiff Base | Asymmetric difluoromethylation with a difluorocarbene source. | Direct and efficient introduction of the CF₂H group with high enantioselectivity. |

| Rhodium or Iridium/Chiral Ligand | Protected Dehydro-lysine | Asymmetric hydrogenation to set the α-stereocenter. | Indirect route requiring subsequent difluoromethylation. |

| Photocatalysis/Nickel/HAT | Protected Lysine Derivative | C(sp³)–H functionalization. | Potential for direct, late-stage difluoromethylation. |

Novel Cyclization and Defluorinative Approaches in Difluoromethylated Amino Acid Synthesis

Recent advancements in synthetic methodology have introduced novel cyclization and defluorinative strategies for the construction of fluorinated amino acids and related heterocyclic systems.

An intramolecular defluorinative cyclization approach has been developed for the synthesis of difluoromethylated quinazolic acid derivatives. researchgate.net This strategy involves the cyclization of a precursor containing a trifluoromethyl group, where the cyclization is accompanied by the elimination of a fluoride (B91410) ion to yield a difluoromethylated cyclic product. researchgate.net A similar concept could be envisioned for the synthesis of cyclic analogues of this compound.

Defluorinative multicomponent cascade reactions enabled by photoexcited palladium catalysis have also been reported. acs.org These reactions combine trifluoromethylarenes, dienes, and various nucleophiles to construct complex difluoromethylated molecules. acs.org This highlights the potential of using readily available trifluoromethylated starting materials to access difluoromethylated compounds through C-F bond activation.

Furthermore, photo-induced difluoromethylation-cyclization reactions have been developed to synthesize fluorine-containing heterocycles. researchgate.net These methods often proceed through radical intermediates and offer a direct way to introduce a difluoromethyl group while simultaneously constructing a cyclic scaffold. researchgate.net For example, a synthesis of an α-difluoromethylated cyclized amino acid derivative has been achieved through a sequence involving the stereoselective addition of an organozinc reagent to an iminoester, followed by a ring-closing metathesis reaction. mdpi.com

These innovative approaches provide alternative pathways to difluoromethylated amino acids that may offer advantages in terms of efficiency and access to novel structures.

Synthesis of Related Difluoromethylated Amino Acid Derivatives for Research Applications

The synthesis of derivatives of this compound is crucial for exploring their potential in various research applications, such as peptide synthesis and the development of biological probes.

A straightforward method for the synthesis of Nε-acetylated lysine analogues containing a difluoroacetyl moiety has been reported. dovepress.com This involves the reaction of Fmoc-protected lysine (Fmoc-Lys-OH) with 2,2-difluoroacetic anhydride. dovepress.com This method provides the Nα-Fmoc-Nε-(2,2-difluoroacetyl)-L-lysine derivative, which is a valuable building block for solid-phase peptide synthesis. The yields for the synthesis of these lysine derivatives were reported to be significantly higher than for shorter amino acid variants, making this a suitable method for lysine modification. dovepress.com

The synthesis of other derivatives, such as those with different protecting groups or labels, can be achieved using standard peptide chemistry techniques. For example, dye-labeled lysine derivatives have been synthesized by reacting a lysine-Cu²⁺ complex with an N-hydroxysuccinimide activated ester of a dye, followed by further protection or deprotection steps. tandfonline.com This methodology could be adapted to introduce fluorescent or other reporter groups onto this compound for use in imaging or binding studies.

Furthermore, the development of synthetic routes to complex, unnatural fluorine-containing amino acids, including fluorinated aromatic and cyclic amino acids, provides a toolbox of methods that could be applied to generate a diverse library of this compound derivatives. nih.gov These derivatives are essential for structure-activity relationship studies and for probing the effects of difluoromethylation on peptide conformation and function. d-nb.info

The table below provides examples of synthetic strategies for lysine derivatives that could be adapted for this compound.

| Derivative Type | Synthetic Strategy | Starting Material (Example) | Key Reagent |

| Nε-Difluoroacetylated | Acylation | Fmoc-Lys-OH | 2,2-Difluoroacetic anhydride |

| Dye-Labeled | Acylation of side chain | Lysine-Cu²⁺ complex | N-hydroxysuccinimide ester of dye |

| Complex Unnatural Analogues | Cross-coupling reactions | Halo-lysine derivatives | Organometallic reagents |

Enzymatic Interactions and Inhibition Kinetics of 2 Difluoromethyl Lysine

Lysine (B10760008) Decarboxylase as a Primary Enzymatic Target

2-(Difluoromethyl)lysine (B1227843) is recognized as a potent inhibitor of lysine decarboxylase (LDC), an enzyme responsible for the conversion of lysine to cadaverine (B124047). google.comnih.gov This inhibition has been observed across various organisms, highlighting its significance as a target.

Inhibition of Lysine Decarboxylase Isoforms Across Diverse Organisms

This compound has demonstrated inhibitory effects on lysine decarboxylase activity in a range of organisms. It has been shown to suppress the activity of lysine decarboxylase in the root soluble fraction of certain plants. proquest.comresearchgate.net In the bacterium Mycoplasma dispar, DL-α-difluoromethyllysine acts as a potent and specific inhibitor of lysine decarboxylase. nih.gov Similarly, it completely inhibits lysine decarboxylase activity in Selenomonas ruminantium. google.com The compound's inhibitory action extends to bacteria associated with periodontal tissues, suggesting its potential in managing conditions like gingivitis and periodontitis by targeting bacterial lysine decarboxylases. google.com Furthermore, research on the virulence factor lysine decarboxylase from Vibrio vulnificus provides a basis for understanding its inhibition. frontiersin.org The presence of phylogenetically distinct subfamilies of LDC across different plant groups suggests that the inhibitory effects of this compound could be widespread. tandfonline.com

Kinetic Characterization of Lysine Decarboxylase Inhibition

The inhibition of lysine decarboxylase by this compound is characterized as irreversible. nih.gov Studies on Mycoplasma dispar have shown that the inhibitory effect cannot be reversed even by extensive dialysis. nih.gov This irreversible nature is a hallmark of mechanism-based inactivators, also known as suicide substrates.

In one study, concentrations of DL-α-difluoromethyl-lysine ranging from 0.1 to 1 mM were found to completely inhibit lysine decarboxylase activity in Mycoplasma dispar and Selenomonas ruminantium. google.com Specifically, a 1 mM concentration of difluoromethyllysine totally blocked the growth of M. dispar. nih.gov

While specific kinetic constants for this compound are not extensively detailed in the provided results, related fluorinated lysine analogs offer insight. For instance, L-α-(2′Z-fluoro)vinyllysine, another mechanism-based inactivator, displays time-dependent inactivation of lysine decarboxylase from Hafnia alvei with a half-life (t1/2) of approximately 3 minutes and an inhibition constant (Ki) of around 86-100 μM. scispace.comunl.edu

Table of Inhibitory Characteristics of Fluorinated Lysine Analogs on Lysine Decarboxylase

| Compound | Organism | Inhibition Type | Kinetic Parameters |

| DL-α-Difluoromethyllysine | Mycoplasma dispar | Irreversible | 1 mM completely inhibits growth. nih.gov |

| DL-α-Difluoromethyl-lysine | Selenomonas ruminantium | Irreversible | 0.1 to 1 mM completely inhibits activity. google.com |

| L-α-(2′Z-fluoro)vinyllysine | Hafnia alvei | Time-dependent | t1/2 ≈ 3 min; Ki ≈ 86-100 μM; Partition Ratio ≈ 16-20. scispace.comunl.edu |

Stereochemical Specificity in Lysine Decarboxylase Interaction

The interaction between inhibitors and lysine decarboxylase exhibits stereochemical specificity. While information directly on the stereoisomers of this compound is limited in the search results, studies on related compounds highlight this principle. For example, with α-(2′Z-fluoro)vinyllysine, the L-antipode acts as a time-dependent inactivator of lysine decarboxylase, whereas the D-antipode behaves as a substrate, being turned over to α-(2′Z-fluoro)vinylcadaverine. unl.eduresearchgate.net This demonstrates that the enzyme's active site can distinguish between different stereoisomers, leading to vastly different outcomes. The stereochemical configuration is critical for the biological activity of similar compounds like (-)-2-difluoromethylornithine, where the R enantiomer selectively inhibits ornithine decarboxylase. This principle of stereospecificity is fundamental in the design of enzyme inhibitors. bristol.ac.uk

Mechanism-Based Inactivation by this compound

This compound functions as a mechanism-based inactivator, or suicide substrate, of lysine decarboxylase. nih.gov This means the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

Formation of Schiff Base Intermediates in Enzyme Active Sites

The catalytic cycle of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including lysine decarboxylase, begins with the formation of a Schiff base (or internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site. libretexts.orgdrugbank.com When the amino acid substrate, such as lysine, enters the active site, it displaces the enzymatic lysine to form a new Schiff base with PLP (an external aldimine). libretexts.orgnih.gov This transimination process is a crucial first step. The formation of this Schiff base is a major reaction and can be influenced by factors like the presence of phosphate, which can catalyze the reaction. nih.govrsc.org The structure of this intermediate has been observed crystallographically in other PLP-dependent enzymes. nih.gov

Pyridoxal Phosphate Dependent Decarboxylation and Fluoride (B91410) Elimination

Following the formation of the external aldimine with this compound, the enzyme proceeds with its normal catalytic function, which is decarboxylation. libretexts.org The PLP cofactor acts as an electron sink, stabilizing the carbanion intermediate that forms upon the removal of the carboxyl group. nih.govacs.org In the case of this compound, this decarboxylation is followed by the elimination of a fluoride ion. nih.gov This elimination process is a key feature of the inactivation mechanism for α-difluoromethyl amino acids. nih.gov The resulting reactive intermediate, likely a fluorinated Michael acceptor, can then covalently bond with a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme. nih.gov

Exploration of Other Potential Enzymatic Targets and Off-Target Interactions

Analogous Interactions with Other Amino Acid Decarboxylases (e.g., Ornithine Decarboxylase with DFMO by analogy)

The mechanism of action of DFML on lysine decarboxylase can be understood by analogy with the well-studied interaction of α-difluoromethylornithine (DFMO) with ornithine decarboxylase (ODC). DFMO is a potent enzyme-activated, irreversible inhibitor of ODC. nih.gov The inactivation of mouse ODC by DFMO involves the covalent modification of two key residues in the active site: cysteine-360 and lysine-69. nih.gov Cysteine-360 is the primary target, accounting for approximately 90% of the labeling by the inhibitor. nih.gov

The reaction with DFMO leads to the formation of a cyclic imine, S-(2-(1-pyrroline)methyl)cysteine, as the adduct with cysteine-360. nih.gov This demonstrates that the inactivation process involves the formation of a stable covalent bond between the inhibitor and the enzyme, without creating a stable adduct with the PLP cofactor. nih.gov The identification of these specific residues provides strong evidence that they are integral components of the ODC catalytic site. nih.gov This detailed understanding of DFMO's interaction with ODC provides a valuable model for the analogous irreversible inhibition of lysine decarboxylase by DFML.

Investigation of Histone Deacetylase 6 (HDAC6) Modulation by Difluoromethylated Oxadiazoles (B1248032)

Recent research has explored the inhibitory effects of compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety on Histone Deacetylase 6 (HDAC6), a zinc-dependent enzyme. nih.govresearchgate.net These DFMO derivatives have been identified as potent, selective, and essentially irreversible inhibitors of HDAC6. nih.govuni-bonn.de

The mechanism of inhibition is believed to be mechanism-based. nih.gov It is proposed that the zinc-bound water molecule in the HDAC6 active site attacks the oxadiazole ring of the inhibitor. researchgate.netmdpi.com This leads to a ring-opening reaction, generating a deprotonated difluoroacetylhydrazide species. nih.govresearchgate.net This resulting species binds tightly to the zinc ion in the active site, leading to what is considered an essentially irreversible inhibition of HDAC6. nih.govresearchgate.net While these studies focus on difluoromethylated oxadiazoles and not directly on this compound, they highlight the potential for the difluoromethyl group to be part of a pharmacophore that can engage in mechanism-based irreversible inhibition of zinc-containing enzymes like HDACs.

Assessment of Lysine Methyltransferase and Acetyltransferase Interactions with Lysine Analogues

The modification of lysine residues by methylation and acetylation is a critical aspect of protein function and regulation. Enzymes responsible for these modifications, lysine methyltransferases and acetyltransferases, are potential targets for lysine analogues. While direct studies on the interaction of this compound with these enzymes are not extensively reported, the broader field of covalent inhibitors targeting lysine residues provides valuable insights.

The development of covalent inhibitors for protein-protein interactions has demonstrated that lysine residues can be targeted by appropriately designed electrophiles. escholarship.org For instance, acryloyllysine piperazides have been synthesized as irreversible inhibitors of transglutaminase 2, an enzyme that catalyzes post-translational protein modifications. hzdr.de Furthermore, fosfomycin, an antibiotic, irreversibly inhibits MurA by alkylating a cysteine residue, but its mechanism involves a significant conformational change that facilitates the nucleophilic attack, a principle that could be relevant for targeting lysine residues as well. acs.org The study of how various lysine analogues interact with and potentially inhibit these enzymes is an active area of research, with implications for developing novel therapeutics.

Biochemical Roles and Metabolic Impact of 2 Difluoromethyl Lysine

Modulation of Lysine (B10760008) Catabolism Pathways

Lysine catabolism in most organisms proceeds through two primary routes: the saccharopine pathway and the pipecolic acid pathway. wikipedia.orgreactome.orgresearchgate.net These pathways are crucial for maintaining lysine homeostasis, preventing the accumulation of potentially toxic levels of free lysine. wikipedia.org

Influence on Saccharopine Pathway Intermediates

The saccharopine pathway is the predominant route for lysine degradation. wikipedia.org This pathway involves the conversion of lysine and alpha-ketoglutarate (B1197944) into saccharopine, which is then hydrolyzed to yield glutamate (B1630785) and α-aminoadipic semialdehyde. reactome.orgfrontiersin.orgscielo.br The α-aminoadipic semialdehyde is further oxidized to α-aminoadipate. frontiersin.org While 2-(Difluoromethyl)lysine (B1227843) is a known potent inhibitor of lysine decarboxylase, its direct influence on the intermediates of the saccharopine pathway is not extensively detailed in the available scientific literature. The primary metabolic effect of this compound is the blockage of the conversion of lysine to cadaverine (B124047), which would theoretically increase the intracellular pool of lysine available for other metabolic routes, including the saccharopine pathway. However, specific studies detailing the resulting changes in the concentrations of saccharopine or α-aminoadipate following treatment with this compound are not prominently available. It is known that disruptions in the saccharopine pathway, such as mutations in the enzymes involved, can lead to the accumulation of saccharopine, which has been identified as a mitochondrial toxin. nih.gov

Effects on Pipecolic Acid Metabolic Routes

The pipecolic acid pathway represents a secondary, yet significant, route for lysine catabolism. mhmedical.com This pathway involves the removal of the α-amino group of lysine, leading to the formation of pipecolic acid. mhmedical.com In certain organisms, pipecolic acid can be further metabolized. nih.gov Similar to the saccharopine pathway, the direct effects of this compound on the intermediates of the pipecolic acid pathway have not been specifically elucidated in the available research. It is plausible that by blocking the decarboxylation of lysine, this compound could shunt excess lysine towards the pipecolic acid pathway. Studies have shown that L-pipecolic acid can influence protein turnover by stimulating protein synthesis. nih.gov However, direct experimental evidence linking this compound administration to altered levels of pipecolic acid or its downstream metabolites is not clearly established in the reviewed literature.

Impact on Polyamine Biosynthesis and Regulation (by analogy to DFMO)

The impact of this compound on polyamine biosynthesis can be understood by analogy to the well-studied inhibitor of ornithine decarboxylase, 2-(Difluoromethyl)ornithine (DFMO). Both are enzyme-activated irreversible inhibitors of amino acid decarboxylases. While DFMO targets ornithine decarboxylase to inhibit the production of putrescine, the precursor for higher polyamines like spermidine (B129725) and spermine, this compound specifically targets lysine decarboxylase.

Alterations in Cadaverine Production Pathways

The most direct and well-documented metabolic effect of this compound is the potent and irreversible inhibition of lysine decarboxylase. nih.gov This enzyme catalyzes the decarboxylation of lysine to produce cadaverine (1,5-diaminopentane). nih.govmdpi.com By inhibiting this crucial step, this compound effectively blocks the primary pathway for cadaverine synthesis. In various experimental models, treatment with this compound has been shown to lead to a significant reduction or complete depletion of intracellular and extracellular cadaverine levels. nih.gov

Table 1: Effect of this compound on Lysine Decarboxylase Activity and Cadaverine Production

| Parameter | Observation | Reference |

| Lysine Decarboxylase Activity | Potent and irreversible inhibition. | nih.gov |

| Cadaverine Levels | Marked reduction or depletion in cells and culture media. | nih.gov |

Perturbations in Microbial Metabolism and Growth due to Lysine Decarboxylase Inhibition

The inhibition of lysine decarboxylase by this compound has profound effects on the metabolism and growth of various microorganisms that rely on this enzyme.

Many bacteria utilize lysine as a source of carbon and nitrogen, and lysine decarboxylase is a key enzyme in this metabolic pathway. nih.gov The inhibition of this enzyme by this compound can lead to a state of lysine deprivation for cellular processes that require its decarboxylation product, cadaverine. mdpi.com This is particularly evident in organisms where cadaverine is essential for cell wall synthesis or other critical functions. nih.gov Studies have demonstrated that the growth of certain bacteria is significantly inhibited or completely blocked in the presence of this compound, an effect that can be reversed by the addition of exogenous cadaverine. nih.gov This highlights the specificity of the inhibitory action and the essential role of the lysine decarboxylase pathway in these microbes.

Table 2: Documented Effects of this compound on Microbial Growth

| Microorganism | Effect of this compound | Reversal by Cadaverine | Reference |

| Eikenella corrodens | Inhibition of growth due to lysine depletion. | Not specified | mdpi.com |

| Various Bacteria | Inhibition of lysine decarboxylase activity. | Not specified | nih.gov |

The depletion of lysine through its conversion to cadaverine by bacterial lysine decarboxylase can also impact host cells in a mixed microbial environment by depriving them of this essential amino acid. mdpi.com By inhibiting this bacterial enzyme, this compound can mitigate this effect.

Applications in Biochemical Research and Molecular Probing

Utilization as Mechanism-Based Enzyme Inactivators in Mechanistic Enzymology

2-(Difluoromethyl)lysine (B1227843) serves as a potent mechanism-based enzyme inactivator, a class of inhibitors that are unreactive until they are catalytically converted to a reactive species by the target enzyme. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. This "suicide substrate" approach provides high specificity for the target enzyme.

DL-α-Difluoromethyllysine has been demonstrated to be a potent and specific irreversible inhibitor of lysine (B10760008) decarboxylase. nih.govacs.org Studies on lysine decarboxylase from Mycoplasma dispar showed that DFML effectively inhibited the enzyme's activity, and this inhibition was irreversible, as it could not be reversed by extensive dialysis. nih.gov The specificity of this inhibition was highlighted by the fact that difluoromethylornithine and difluoromethylarginine, which inhibit other decarboxylases, had no effect on lysine decarboxylase. nih.gov The development of such inhibitors is crucial for understanding the mechanistic details of enzyme function. For instance, the design of inactivators for pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes, like lysine decarboxylase, has been a key area of research to understand their catalytic mechanisms. scispace.com The use of fluorinated functionalities, such as the difluoromethyl group, offers advantages in designing these mechanism-based inhibitors.

Development of this compound as a Biochemical Probe

The unique properties of DFML also lend themselves to its development as a biochemical probe for identifying and characterizing protein targets.

Biochemical probes are essential for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. researchgate.net Affinity-based probes, which often incorporate a photoreactive group and a reporter tag, allow for the capture and subsequent identification of cellular targets. researchgate.net While the direct use of this compound as a core structure in complex photoaffinity probes for broad target identification is not extensively documented in the provided results, the principles of probe design are well-established. Such probes typically consist of a pharmacophore (the part of the molecule that interacts with the target), a photoreactive group, and a reporter tag for detection or purification. nih.gov The design of these probes requires careful consideration to ensure they retain affinity for the target and that the photoreactive group can be activated to form a covalent bond with the target protein upon irradiation. nih.govmdpi.com

Photoaffinity labeling (PAL) is a powerful technique for identifying protein-ligand interactions directly within a complex biological system. nih.gov This method utilizes a photoactivatable probe that, upon irradiation with light of a specific wavelength, generates a highly reactive intermediate that covalently cross-links to nearby molecules, typically the target protein. nih.govacs.org

Commonly used photoreactive groups in these probes include aryl azides, benzophenones, and diazirines. nih.govnih.gov Diazirines, in particular, are favored due to their small size, which minimizes steric hindrance, and their activation at longer wavelengths (around 350-380 nm), reducing potential damage to biological samples. nih.govmdpi.com Upon activation, diazirines form reactive carbenes that can insert into various chemical bonds in close proximity. mdpi.comnih.gov The development of clickable photoaffinity probes, which incorporate a bioorthogonal handle like an alkyne or azide, further enhances the utility of this technique, allowing for a two-step procedure for detection and enrichment of labeled proteins. nih.govnih.gov

Design and Application in Target Identification

Research into Antimicrobial Strategies Based on Lysine Decarboxylase Inhibition

Lysine decarboxylase, an enzyme found in bacteria but not in mammalian cells, plays a crucial role in bacterial physiology, making it an attractive target for antimicrobial drug development. google.com The enzyme converts lysine to cadaverine (B124047), a process that can be essential for the survival of certain bacteria. nih.govmdpi.com

Inhibition of lysine decarboxylase has been explored as a strategy for treating and preventing periodontal diseases. google.com Bacteria in the periodontal region produce lysine decarboxylase, and its inhibition by agents like DL-α-difluoromethyl lysine (DFML) is a potential therapeutic approach. google.com Research has shown that DFML at concentrations of 0.1 to 1 mM can completely inhibit lysine decarboxylase activity in bacteria such as Mycoplasma dispar and Selenomonas ruminantium. google.com Furthermore, DFML was found to block the growth of M. dispar, an effect that could be reversed by the addition of cadaverine, the product of the lysine decarboxylase reaction. nih.gov These findings underscore the potential of DFML and other lysine decarboxylase inhibitors as antimicrobial agents. nih.govnih.gov

Role in Investigating Epigenetic Regulatory Mechanisms via Lysine Analogues

Epigenetic modifications, such as the methylation and acetylation of lysine residues on histone proteins, play a critical role in regulating gene expression. nih.govnih.govatdbio.com The enzymes that catalyze these modifications, like histone methyltransferases and demethylases, are key targets for therapeutic intervention in diseases such as cancer. nih.gov

Advanced Characterization and Computational Investigations

Spectroscopic Analysis of 2-(Difluoromethyl)lysine-Enzyme Complexes (e.g., ¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a uniquely powerful tool for studying fluorinated compounds like This compound (B1227843) within biological systems. researchgate.netbeilstein-journals.org Due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the absence of endogenous fluorine in most biological samples, ¹⁹F NMR offers a clear window for observing the inhibitor directly. researchgate.netbeilstein-journals.org Changes in the ¹⁹F chemical shift provide sensitive probes of the local environment, making it possible to monitor binding events, conformational changes, and covalent modifications. beilstein-journals.org

In protein-observed fluorine NMR (PrOF) experiments, the fluorine-labeled molecule is monitored upon interaction with a protein. beilstein-journals.org This approach has been applied to study the interaction of fluorinated lysine (B10760008) analogs with their target enzymes. For example, in a study of L-α-(2′Z-fluoro)vinyllysine, an analog of this compound, with lysine decarboxylase, ¹⁹F NMR was instrumental in dissecting the reaction pathway. unl.edu The analysis revealed time-dependent changes in the fluorine signals, allowing for the identification and quantification of the turnover product, α-(2′Z-fluoro)vinylcadaverine, and the release of inorganic fluoride (B91410). unl.edu This detailed accounting demonstrated that for every 16 turnover events that led to inactivation, there were multiple instances of errant protonation, a level of mechanistic detail only accessible through such spectroscopic monitoring. unl.edu

Similarly, ¹⁹F NMR, in conjunction with other techniques like liquid chromatography-mass spectrometry (LC-MS), has been employed to investigate the interaction of 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivatives with Histone Deacetylase 6 (HDAC6). mdpi.com These studies track the consumption of the inhibitor and the formation of intermediates, confirming that these compounds act as substrate analogs that undergo enzyme-catalyzed hydrolysis. mdpi.com

Crystallographic Studies of Enzyme-Inhibitor Binding Modes (e.g., with Lysine Decarboxylase or HDAC6)

X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering a static yet definitive picture of the binding interactions that underpin inhibition. Such studies have been crucial in understanding how derivatives containing the difluoromethyl moiety interact with their enzymatic targets.

For instance, crystallographic analysis of HDAC6 in complex with a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) inhibitor revealed a surprising mechanism of action. nih.govresearchgate.net Instead of the intact inhibitor binding to the active site, the crystal structure showed that the oxadiazole ring undergoes an enzyme-catalyzed hydrolysis, followed by a ring-opening reaction. nih.govresearchgate.net This bioactivation results in the formation of a difluoroacetylhydrazide (DFAcH) species, which is the actual tightly bound inhibitor. mdpi.com This DFAcH intermediate binds in an extended conformation within the active site, with its hydrazide nitrogen forming a strong coordinate bond with the catalytic zinc ion. mdpi.com The difluoromethyl group itself settles into a specific pocket, contributing to the complex's stability and the inhibitor's high selectivity for HDAC6. researchgate.net

The structural data for a complex between the catalytic domain 2 (CD2) of zebrafish HDAC6 and a DFMO inhibitor has been deposited in the Protein Data Bank (PDB). acs.org

| Enzyme | Ligand Type | Key Findings | PDB ID |

|---|---|---|---|

| Histone Deacetylase 6 (HDAC6) | 2-(Difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative | Revealed enzyme-catalyzed ring opening to form a tightly bound difluoroacetylhydrazide (DFAcH) intermediate that coordinates with the active site zinc ion. mdpi.comnih.govresearchgate.net | 8CJ7 acs.org |

| d-Ornithine/d-Lysine Decarboxylase (DOKDC) | Substrate (d-Lysine) | Structure determined to 1.72 Å, revealing active site features that explain substrate specificity and the stereoinversion mechanism. nih.gov | Not specified for inhibitor complex |

While a crystal structure for this compound itself complexed with lysine decarboxylase is not detailed in the provided results, the structural analysis of related enzymes like DOKDC provides a framework for understanding the architecture of the lysine binding pocket. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational methods are essential for complementing experimental data, providing dynamic models of interactions, and exploring reaction mechanisms at a quantum level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.net For inhibitors derived from this compound, docking simulations can model how the molecule fits within the binding pocket and predict its binding affinity. For example, in silico docking of a small molecule inhibitor into the hydrophobic pocket of HIV-1 gp41, which contains a key lysine residue, helped predict a binding pose where the ligand's carboxylic acid was oriented toward the lysine, a prerequisite for covalent bond formation. nih.gov

| Method | Enzyme/Protein | Ligand Type | Key Finding / Prediction |

|---|---|---|---|

| Molecular Docking | Histone Lysine Demethylases (KDM) | N-oxalylglycine derivatives | Predicted binding free energies ranging from -2.06 to -10.7 kcal/mol, identifying promising candidates. innovareacademics.innih.gov |

| Molecular Dynamics (MD) | Protein-Ligand Complexes | General | Used to refine docking poses, ascertain binding stability, and reveal crucial residue interactions over time. researchgate.net |

| Linear Interaction Energy (LIE) | Various | General | Calculates binding free energies from MD simulations, correlating well with experimental data for many protein-ligand systems. researchgate.netresearchgate.net |

| Quantum Mechanics (QM) | HDAC6 | DFMO derivatives | Elucidated the bioactivation mechanism, showing the oxadiazole acts as an electrophilic substrate for HDAC6-catalyzed hydrolysis. acs.org |

While molecular mechanics methods like docking and MD are powerful, they cannot model the breaking and forming of chemical bonds. For this, quantum mechanical (QM) calculations are required. nih.gov QM methods have been instrumental in understanding the bioactivation mechanism of inhibitors like the DFMO derivatives that target HDAC6. acs.orgresearchgate.net

By performing QM calculations, researchers have modeled the catalytic mechanism of HDAC6 acting on these inhibitors. acs.org These calculations support the experimental findings from crystallography and spectroscopy, confirming that the potent oxadiazoles (B1248032) are electrophilic substrates that undergo an enzyme-catalyzed hydrolysis. acs.org The QM models can map the reaction pathway, including the nucleophilic attack by a zinc-bound water molecule on the oxadiazole ring and the subsequent ring-opening, providing a detailed, energetic understanding of how the inactive prodrug is converted into the potent, tightly-bound inhibitor within the enzyme's active site. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Improved Scalability and Enantiomeric Purity

The synthesis of complex, fluorinated amino acids like 2-(difluoromethyl)lysine (B1227843) presents considerable challenges. nih.gov Current methodologies often involve multi-step processes that may lack the efficiency required for large-scale production. Future research must prioritize the development of novel synthetic strategies that are both scalable and provide high enantiomeric purity. The biological activity of such compounds is often dependent on a specific stereoisomer, making enantioselective synthesis critical. researchgate.net

Prospective research directions include:

Biocatalytic Methods : Employing enzymes to catalyze key steps in the synthesis could offer a more sustainable and efficient route. acs.org The development of biocatalysts for fluorination reactions is a growing field that could be leveraged. nih.gov

Asymmetric Catalysis : The use of chiral catalysts to guide the stereochemical outcome of the reaction is a powerful strategy for achieving high enantiomeric excess. bioorganica.com.ua Research into new catalytic systems for the synthesis of α-trifluoromethyl-containing amines and amino acids could be adapted for this compound. bioorganica.com.ua

Flow Chemistry : Transitioning synthetic processes from batch to continuous flow systems can improve scalability, safety, and consistency. This approach would be particularly beneficial for managing reactive intermediates often involved in fluorination chemistry.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Principles | Potential Advantages for Future Development | Relevant Research Context |

|---|---|---|---|

| Asymmetric ebi.ac.ukresearchgate.net-Proton Shift | Utilizes chiral bases to induce an enantioselective isomerization of an azomethine intermediate. | High potential for enantiomeric control, a known method for related fluorinated amines. | bioorganica.com.ua |

| Alkylation of Chiral Vinylglycine Derivatives | A chiral auxiliary directs the stereoselective alkylation to install the lysine (B10760008) side chain. | Proven method for controlling stereochemistry at the α-carbon. | researchgate.net |

| Enzyme-Catalyzed Synthesis | Use of engineered enzymes (e.g., aminotransferases, aldolases) to construct the chiral amino acid backbone. | High stereoselectivity, environmentally friendly conditions, potential for large-scale production. | acs.orgnih.gov |

| Difluoromethylation of Pyridones | Adapting methods used for N- and O-difluoromethylation with reagents like TMSCF2Br to target amino acid precursors. | Direct introduction of the difluoromethyl group. | researchgate.net |

Identification of Additional Biological Targets and Pathways Influenced by Difluoromethylated Lysine

While this compound is known as an irreversible inhibitor of lysine decarboxylase, its full biological activity profile remains largely unexplored. google.com The structural similarity to lysine suggests it may interact with a range of lysine-binding proteins, including histone-modifying enzymes, kinases, and methyltransferases. nih.govnih.govrsc.org

Future research should focus on:

Proteome-wide Screening : Utilizing chemical proteomics to identify the complete set of protein targets for this compound in various cell types. This can uncover previously unknown off-target effects or novel therapeutic targets.

Pathway Analysis : Investigating the downstream cellular effects following treatment with this compound. Lysine metabolism is interconnected with numerous other pathways, including the tricarboxylic acid cycle and stress responses, which may be perturbed by inhibition of lysine decarboxylase or other enzymes. frontiersin.org

Histone Deacetylase (HDAC) Inhibition : The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) group has emerged as a promising zinc-binding group for selective HDAC6 inhibitors. researchgate.netacs.org Research is needed to determine if this compound itself, or derivatives thereof, can modulate the activity of HDACs or other lysine deacetylases, which are important targets in cancer and neurodegenerative diseases. researchgate.net

Table 2: Known and Potential Biological Targets of Difluoromethylated Lysine Compounds

| Target Class | Specific Example | Biological Pathway | Potential Effect of Inhibition | Reference |

|---|---|---|---|---|

| Amino Acid Decarboxylases | Lysine Decarboxylase (LDC) | Lysine catabolism, Polyamide biosynthesis | Inhibition of cadaverine (B124047) production; potential antimicrobial effect. | google.com |

| Histone Deacetylases (HDACs) | HDAC6 | Protein acetylation, cellular motility, gene transcription regulation | Therapeutic potential for cancer and neurodegenerative disorders. | researchgate.netacs.org |

| Histone Lysine Demethylases (KDMs) | KDM5 family | Histone methylation, epigenetic regulation | Potential to alter gene expression; relevant in IDH-mutant cancers. | nih.gov |

| Lysine Methyltransferases (KMTs) | G9a/GLP | Histone and non-histone protein methylation | Modulation of epigenetic signaling; therapeutic targets in oncology. | rsc.org |

Engineering of Enzymes for Enhanced or Modified Interaction with this compound

Directed evolution and rational design can be used to create enzymes with novel properties. researchgate.net Engineering enzymes to interact specifically with this compound could unlock new biotechnological and therapeutic applications. acs.org

Unexplored avenues in this area include:

Creating "Suicide" Enzymes for Therapy : Engineering a viral or bacterial enzyme to be exquisitely sensitive to irreversible inhibition by this compound. This could form the basis of a gene therapy approach where the engineered enzyme is expressed in target cells (e.g., cancer cells), which are then selectively eliminated by administering the compound.

Evolving Pyrrolysyl-tRNA Synthetase (PylRS) : The PylRS/tRNAPyl pair is a powerful tool for genetically encoding noncanonical amino acids. acs.org Evolving a PylRS variant that can specifically recognize and charge tRNAPyl with this compound would allow for its site-specific incorporation into recombinant proteins. This would enable detailed studies of how this modification affects protein structure and function.

Modifying Target Enzymes for Resistance/Sensitivity Studies : Systematically mutating the active site of a known target, like lysine decarboxylase, can elucidate the precise interactions responsible for binding and inhibition by this compound. researchgate.netnih.gov This can inform the design of more potent and selective second-generation inhibitors.

Table 3: Enzyme Engineering Strategies Applicable to this compound

| Engineering Goal | Enzyme System | Methodology | Potential Outcome | Reference |

|---|---|---|---|---|

| Site-Specific Incorporation into Proteins | Pyrrolysyl-tRNA Synthetase (PylRS) | Directed Evolution, Saturation Mutagenesis | Creation of proteins with a difluoromethylated lysine at a specific position for functional studies. | acs.org |

| Creation of Novel Biocatalysts | Artificial Metalloenzymes (e.g., based on Streptavidin) | Systematic Mutagenesis, High-Throughput Screening | Enzymes capable of novel chemical transformations using this compound as a substrate or cofactor. | researchgate.netbham.ac.uk |

| Enhance or Alter Substrate Specificity | Aminotransferases, Hydrolases | Computational Design, Directed Evolution | Enzymes that can selectively synthesize or degrade this compound. | acs.orgnih.gov |

Integration into Advanced Chemical Biology Toolkits for Systems-Level Investigations

Chemical biology toolkits provide researchers with molecules to probe and manipulate complex biological systems. acs.orgbiorxiv.org this compound, as a stable analog of a natural amino acid, is an ideal candidate for development into a versatile chemical probe.

Future research should aim to:

Develop "Clickable" Derivatives : Synthesizing versions of this compound that contain bioorthogonal handles (e.g., alkynes or azides). These derivatives could be used in activity-based protein profiling (ABPP) to tag and identify target enzymes in complex biological samples.

Create Photo-Crosslinking Probes : Incorporating a photo-activatable crosslinking group into the structure of this compound. When introduced to cells or lysates, this probe could be used to covalently trap and identify binding partners upon UV irradiation, providing a snapshot of its interactome.

Use as a Mechanistic Probe : The difluoromethyl group can serve as a sensitive ¹⁹F NMR reporter. Studying the interaction of this compound with target enzymes using ¹⁹F NMR can provide detailed insights into the enzyme's active site environment and the mechanism of inhibition. researchgate.net

Table 4: Applications of this compound in Chemical Biology Toolkits

| Application | Required Modification | Investigative Technique | Biological Question Addressed | Reference |

|---|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Addition of a bioorthogonal handle (e.g., alkyne) | Mass Spectrometry, SDS-PAGE | Identification of enzyme targets in a proteome-wide manner. | acs.org |

| Interactome Mapping | Addition of a photo-activatable crosslinker | Mass Spectrometry | Identification of direct and indirect protein binding partners. | researchgate.net |

| Mechanistic Studies | None (utilizes intrinsic fluorine atoms) | ¹⁹F Nuclear Magnetic Resonance (NMR) | Elucidation of enzyme-inhibitor binding modes and reaction mechanisms. | researchgate.net |

| Fluorescent Labeling | Conjugation to a fluorophore | Fluorescence Microscopy, Flow Cytometry | Visualization of target localization and engagement within live cells. | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Difluoromethyl)lysine, and what key challenges arise in achieving high enantiomeric purity?

- Methodological Answer : Synthesis typically involves fluorination of lysine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A critical challenge is minimizing racemization during fluorination. Strategies include using chiral auxiliaries or enzymatic resolution post-synthesis. Purification via reverse-phase HPLC coupled with chiral columns is recommended for enantiomeric purity validation .

Q. How does the difluoromethyl group in this compound influence its pKa and solubility compared to native lysine?

- Methodological Answer : The electron-withdrawing difluoromethyl group lowers the pKa of the ε-amino group by ~1–2 units, altering protonation states under physiological conditions. Solubility can be assessed via shake-flask experiments with HPLC quantification. Computational tools (e.g., COSMO-RS) predict logP changes, but experimental validation is essential due to hydrogen-bonding disruptions caused by fluorine .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : 2D NMR (e.g., --HSQC) provides structural confirmation, while LC-MS/MS with isotopically labeled internal standards (e.g., -lysine analogs) ensures quantification accuracy in serum or tissue homogenates. Matrix effects should be mitigated using post-column infusion during method development .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported bioactivity data for this compound across enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting protonation states). A systematic approach includes:

- Control experiments : Native lysine as a baseline.

- Orthogonal assays : Combine kinetic (SPR) and thermodynamic (ITC) measurements.

- Structural studies : X-ray crystallography or cryo-EM to visualize binding modes.

Cross-validate findings using mutant enzymes to isolate fluorine-specific interactions .

Q. How do stereoelectronic effects of the difluoromethyl group impact conformational dynamics in protein binding pockets?

- Methodological Answer : The CF group’s gauche effect restricts rotational freedom, favoring specific side-chain orientations. Molecular dynamics (MD) simulations with enhanced sampling (e.g., metadynamics) can map free-energy landscapes. Pair with fluorine-protein NOE experiments to validate simulated conformations .

Q. What strategies optimize this compound incorporation into recombinant proteins via genetic code expansion?

- Methodological Answer : Use orthogonal aminoacyl-tRNA synthetase/tRNA pairs in E. coli or mammalian systems. Key parameters:

- Codon context : Avoid rare codons near the incorporation site.

- Titration : Optimize fluorinated lysine concentration to balance incorporation efficiency and toxicity.

Validate incorporation via -NMR or Western blot with anti-fluorophore antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.